

Gene Expression Profile of Hs27 Dermal Fibroblasts: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the gene expression profile of the human dermal fibroblast cell line, Hs27. It includes a summary of quantitative gene expression data, detailed experimental protocols for gene expression analysis, and visualizations of key signaling pathways active in these cells. This document is intended to serve as a valuable resource for researchers utilizing Hs27 fibroblasts in their studies, particularly in the fields of dermatology, toxicology, and drug development.

Introduction to Hs27 Dermal Fibroblasts

The Hs27 cell line, derived from the foreskin of a newborn, is a widely used model system for studying the biology of human dermal fibroblasts. These cells are crucial in wound healing, extracellular matrix (ECM) remodeling, and the pathogenesis of skin diseases. Understanding their baseline and stimulus-induced gene expression profiles is fundamental to interpreting experimental results and identifying novel therapeutic targets.

Quantitative Gene Expression Data

While a comprehensive, publicly available RNA-sequencing or microarray dataset detailing global gene expression changes in Hs27 cells under a specific stimulus was not readily available in its entirety, this section compiles reported changes in gene expression from various studies. This representative data provides insights into the transcriptional responses of Hs27 cells to different treatments.

Table 1: Representative Gene Expression Changes in Hs27 and other Human Dermal Fibroblasts

Gene	Treatment/Condition	Regulation	Fold Change (approx.)	Experimental Method	Reference
Collagen Synthesis & ECM Remodeling					
COL1A1	Emodin	Upregulated	>2x (protein)	Western Blot	[1]
MMP1	Red Light Phototherapy	Upregulated	~2.5x	RNA-Seq & RT-qPCR	
MMP11	Co-culture with Mesenchymal Stem Cells	Downregulated	Not specified	PCR Array	
Integrin alpha 7	Co-culture with Mesenchymal Stem Cells	Upregulated	Not specified	PCR Array	
Cell Adhesion & Migration					
ICAM1	Co-culture with Mesenchymal Stem Cells	Downregulated	Not specified	PCR Array	
VCAM1	Co-culture with Mesenchymal Stem Cells	Downregulated	Not specified	PCR Array	
Cell Cycle & Proliferation (in later passages)					

ANLN	Increased Cell Passage	Upregulated	Validated	Microarray & qRT-PCR
BUB1	Increased Cell Passage	Upregulated	Validated	Microarray & qRT-PCR
CDC20	Increased Cell Passage	Upregulated	Validated	Microarray & qRT-PCR
CCNA2	Increased Cell Passage	Upregulated	Validated	Microarray & qRT-PCR
DLGAP5	Increased Cell Passage	Upregulated	Validated	Microarray & qRT-PCR
MKI67	Increased Cell Passage	Upregulated	Validated	Microarray & qRT-PCR
PLK1	Increased Cell Passage	Upregulated	Validated	Microarray & qRT-PCR
PRC1	Increased Cell Passage	Upregulated	Validated	Microarray & qRT-PCR
SPAG5	Increased Cell Passage	Upregulated	Validated	Microarray & qRT-PCR
TPX2	Increased Cell Passage	Upregulated	Validated	Microarray & qRT-PCR

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of gene expression in Hs27 dermal fibroblasts.

Hs27 Cell Culture Protocol

This protocol is adapted from the guidelines provided by the American Type Culture Collection (ATCC).

Materials:

- Hs27 cells (ATCC® CRL-1634™)
- Dulbecco's Modified Eagle's Medium (DMEM), ATCC® 30-2002™
- Fetal bovine serum (FBS), heat-inactivated
- 0.25% (w/v) Trypsin-0.53 mM EDTA solution
- Phosphate-buffered saline (PBS)
- T-75 cell culture flasks
- Humidified incubator at 37°C with 5% CO₂

Procedure:

- Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% heat-inactivated FBS.
- Cell Thawing:
 - Thaw a cryopreserved vial of Hs27 cells rapidly in a 37°C water bath.
 - Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
 - Centrifuge at 125 x g for 5 to 7 minutes.
 - Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
- Cell Seeding:
 - Seed the cells into a T-75 flask containing complete growth medium.
 - Incubate at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Maintenance:
 - Change the medium every 2 to 3 days.

- Monitor cell confluency using a microscope.
- Subculturing:
 - When cells reach 80-90% confluency, aspirate the medium and rinse the cell monolayer with PBS.
 - Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-7 minutes, or until cells detach.
 - Neutralize the trypsin by adding 6-8 mL of complete growth medium.
 - Dispense the cell suspension into new flasks at a split ratio of 1:3 to 1:6.

RNA Extraction from Hs27 Fibroblasts

This protocol outlines a standard procedure for total RNA extraction using a column-based kit.

Materials:

- Cultured Hs27 cells
- Lysis buffer (containing a chaotropic salt)
- Wash buffers
- RNase-free water
- RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
- Microcentrifuge
- Spectrophotometer (e.g., NanoDrop)

Procedure:

- Cell Lysis:
 - Aspirate the culture medium from a confluent plate of Hs27 cells.

- Add the appropriate volume of lysis buffer directly to the cells and homogenize by pipetting.
- RNA Binding:
 - Transfer the lysate to a spin column placed in a collection tube.
 - Centrifuge according to the manufacturer's instructions to bind the RNA to the silica membrane.
- Washing:
 - Perform the recommended wash steps with the provided wash buffers to remove contaminants. Centrifuge after each wash step.
- DNase Treatment (Optional but Recommended):
 - To remove contaminating genomic DNA, perform an on-column DNase digestion according to the kit's protocol.
- RNA Elution:
 - Place the spin column in a new collection tube.
 - Add RNase-free water to the center of the membrane and centrifuge to elute the purified RNA.
- Quality Control:
 - Determine the RNA concentration and purity using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
 - Assess RNA integrity by running an aliquot on an agarose gel or using a bioanalyzer.

Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a general framework for validating gene expression changes.

Materials:

- Purified total RNA
- Reverse transcriptase enzyme and buffer
- dNTPs
- Random primers or oligo(dT) primers
- SYBR Green or TaqMan-based qPCR master mix
- Gene-specific forward and reverse primers
- qPCR instrument

Procedure:

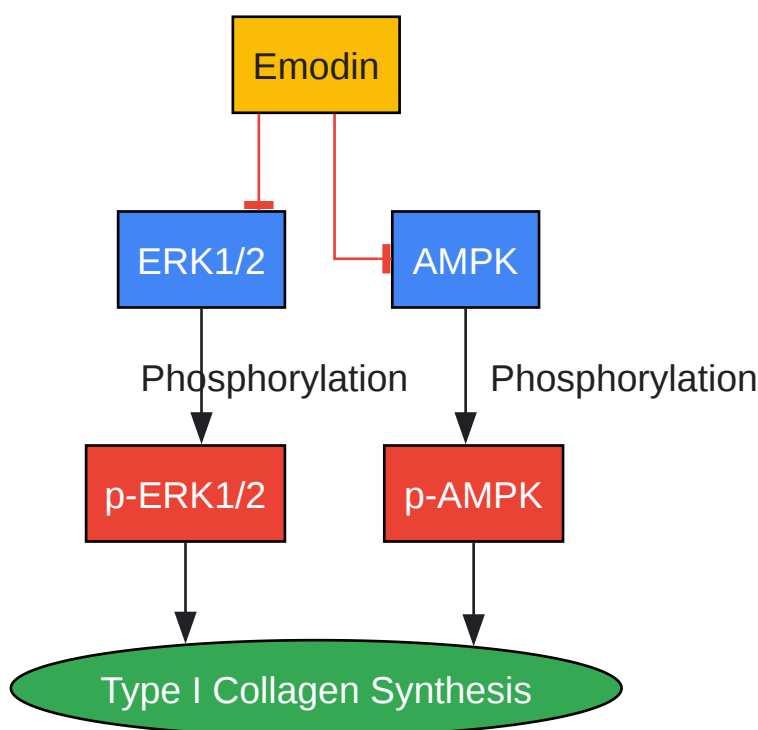
- cDNA Synthesis (Reverse Transcription):
 - In a sterile, RNase-free tube, combine total RNA, primers, dNTPs, and reverse transcriptase buffer.
 - Incubate at the recommended temperature to synthesize first-strand cDNA.
- qPCR Reaction Setup:
 - Prepare a reaction mixture containing qPCR master mix, forward and reverse primers, and cDNA template.
 - Aliquot the mixture into a qPCR plate.
- qPCR Amplification:
 - Perform the qPCR reaction in a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, and extension).
- Data Analysis:
 - Determine the cycle threshold (Ct) values for the gene of interest and a housekeeping gene.

- Calculate the relative gene expression using the $\Delta\Delta C_t$ method.

Signaling Pathways and Visualizations

Emodin-Induced ERK/AMPK Signaling in Hs27 Fibroblasts

Emodin has been shown to increase type I collagen synthesis in Hs27 fibroblasts through the activation of the ERK and AMPK signaling pathways. The following diagram illustrates this process.

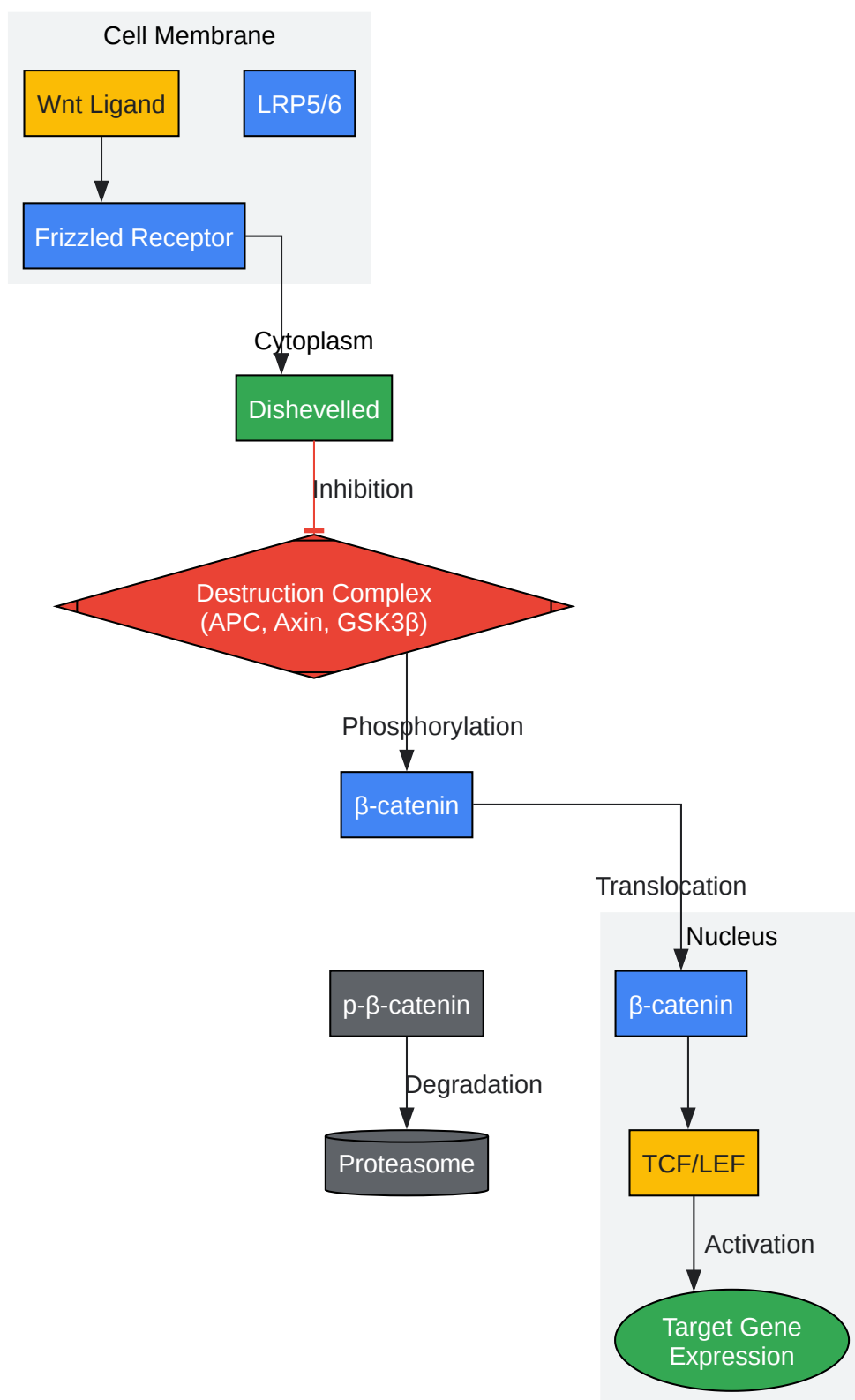


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Caption: Emodin-induced signaling in Hs27 fibroblasts.

Canonical Wnt Signaling Pathway in Dermal Fibroblasts

The Wnt signaling pathway plays a critical role in fibroblast activation and tissue remodeling. The canonical pathway involves the stabilization and nuclear translocation of β -catenin.

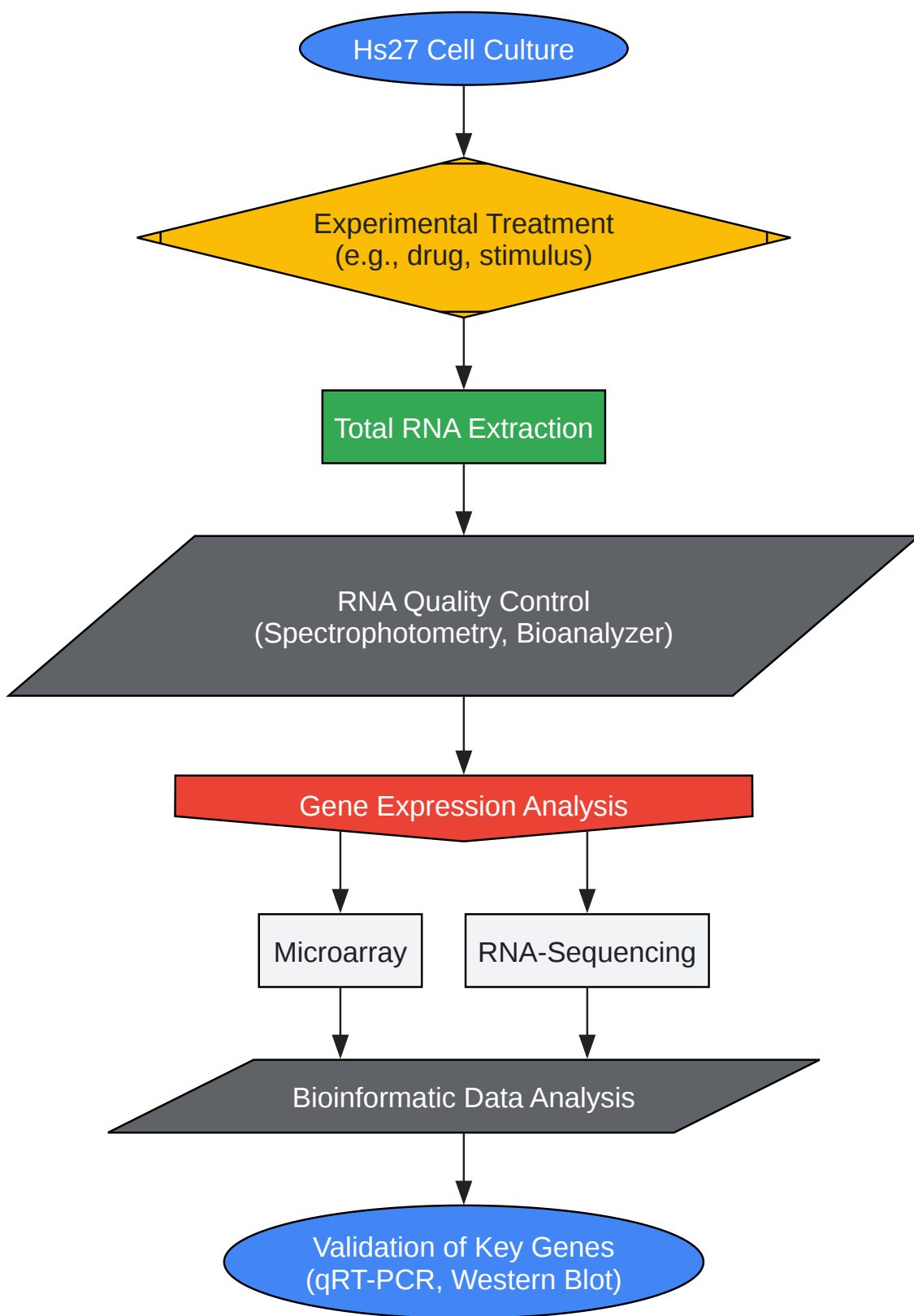


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Caption: Canonical Wnt/β-catenin signaling pathway.

Experimental Workflow for Gene Expression Analysis

The following diagram outlines a typical workflow for analyzing gene expression in Hs27 fibroblasts.



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References

- 1. Emodin induces collagen type I synthesis in Hs27 human dermal fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Gene Expression Profile of Hs27 Dermal Fibroblasts: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10824631#gene-expression-profile-of-hs27-dermal-fibroblasts]

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